molecular formula C26H25N5O4S B11502173 5-[4-(naphthalen-2-ylsulfonyl)piperazin-1-yl]-2-nitro-N-(pyridin-3-ylmethyl)aniline

5-[4-(naphthalen-2-ylsulfonyl)piperazin-1-yl]-2-nitro-N-(pyridin-3-ylmethyl)aniline

Cat. No.: B11502173
M. Wt: 503.6 g/mol
InChI Key: ZGZWVWKUAJSKNU-UHFFFAOYSA-N
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Description

5-[4-(naphthalen-2-ylsulfonyl)piperazin-1-yl]-2-nitro-N-(pyridin-3-ylmethyl)aniline is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

The synthesis of 5-[4-(naphthalen-2-ylsulfonyl)piperazin-1-yl]-2-nitro-N-(pyridin-3-ylmethyl)aniline typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to further reactions to form the final product. Common synthetic routes include:

    Nucleophilic Substitution: Starting with a suitable halogenated precursor, nucleophilic substitution reactions can introduce the piperazine and pyridine moieties.

    Nitration: The nitro group is introduced via nitration reactions, typically using nitric acid and sulfuric acid as reagents.

Industrial production methods may involve optimization of these reactions to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

5-[4-(naphthalen-2-ylsulfonyl)piperazin-1-yl]-2-nitro-N-(pyridin-3-ylmethyl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, nitric acid, sulfuric acid, and various nucleophiles and electrophiles. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

5-[4-(naphthalen-2-ylsulfonyl)piperazin-1-yl]-2-nitro-N-(pyridin-3-ylmethyl)aniline has several scientific research applications:

    Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore for drug development, particularly in targeting specific receptors or enzymes.

    Materials Science: Its unique combination of aromatic and heterocyclic structures makes it a candidate for the development of advanced materials with specific electronic or optical properties.

    Biological Studies: The compound can be used as a probe or ligand in biological assays to study interactions with proteins or other biomolecules.

Mechanism of Action

The mechanism of action of 5-[4-(naphthalen-2-ylsulfonyl)piperazin-1-yl]-2-nitro-N-(pyridin-3-ylmethyl)aniline involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or modulating the activity of these targets. The pathways involved may include signal transduction, metabolic processes, or other cellular functions.

Comparison with Similar Compounds

Similar compounds to 5-[4-(naphthalen-2-ylsulfonyl)piperazin-1-yl]-2-nitro-N-(pyridin-3-ylmethyl)aniline include other sulfonylated piperazine derivatives and nitroaniline compounds. These compounds share structural features but may differ in their specific functional groups or substituents. The uniqueness of this compound lies in its combination of a naphthalen-2-ylsulfonyl group with a nitroaniline and pyridine moiety, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C26H25N5O4S

Molecular Weight

503.6 g/mol

IUPAC Name

5-(4-naphthalen-2-ylsulfonylpiperazin-1-yl)-2-nitro-N-(pyridin-3-ylmethyl)aniline

InChI

InChI=1S/C26H25N5O4S/c32-31(33)26-10-8-23(17-25(26)28-19-20-4-3-11-27-18-20)29-12-14-30(15-13-29)36(34,35)24-9-7-21-5-1-2-6-22(21)16-24/h1-11,16-18,28H,12-15,19H2

InChI Key

ZGZWVWKUAJSKNU-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC(=C(C=C2)[N+](=O)[O-])NCC3=CN=CC=C3)S(=O)(=O)C4=CC5=CC=CC=C5C=C4

Origin of Product

United States

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